BenchChemオンラインストアへようこそ!

Ethyl 2,5-dibromopyridine-3-acetate

ADME lipophilicity drug-likeness

Ethyl 2,5-dibromopyridine-3-acetate (CAS 1807183-17-0) is a dibrominated pyridine derivative bearing an ethyl acetate substituent at the 3-position of the ring. This compound belongs to a class of polyhalogenated heteroaromatic building blocks prized for their ability to undergo sequential, regiospecific cross-coupling reactions, enabling the controlled installation of diverse substituents at the 2- and 5-positions of the pyridine core.

Molecular Formula C9H9Br2NO2
Molecular Weight 322.98 g/mol
CAS No. 1807183-17-0
Cat. No. B1410024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,5-dibromopyridine-3-acetate
CAS1807183-17-0
Molecular FormulaC9H9Br2NO2
Molecular Weight322.98 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(N=CC(=C1)Br)Br
InChIInChI=1S/C9H9Br2NO2/c1-2-14-8(13)4-6-3-7(10)5-12-9(6)11/h3,5H,2,4H2,1H3
InChIKeyGPXJMBWBGPOOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,5-Dibromopyridine-3-Acetate (CAS 1807183-17-0): A Regiospecific Pyridine Building Block for Cross-Coupling Chemistry


Ethyl 2,5-dibromopyridine-3-acetate (CAS 1807183-17-0) is a dibrominated pyridine derivative bearing an ethyl acetate substituent at the 3-position of the ring [1]. This compound belongs to a class of polyhalogenated heteroaromatic building blocks prized for their ability to undergo sequential, regiospecific cross-coupling reactions, enabling the controlled installation of diverse substituents at the 2- and 5-positions of the pyridine core [2]. The presence of two chemically distinct bromine atoms—one adjacent to the ring nitrogen (position 2) and one in the meta position (position 5)—creates an intrinsic electronic bias that synthetic chemists exploit for stepwise functionalization, a feature that distinguishes this regioisomer from other dibromopyridine-acetate combinations.

Why Interchangeable Dibromopyridine Acetate Regioisomers Do Not Yield Equivalent Synthetic Outcomes


Generic substitution among dibromopyridine acetate regioisomers is not chemically valid because the position of the bromine atoms relative to the ring nitrogen and the acetate substituent fundamentally alters the electron density distribution across the pyridine ring [1]. This electronic landscape dictates both the regioselectivity and the relative reactivity of each carbon–bromine bond in palladium-catalyzed cross-coupling reactions. For instance, in 2,5-dibromopyridine systems, the bromine at the 2-position (α to nitrogen) is significantly more electrophilic than the bromine at the 5-position (β to nitrogen), enabling highly selective sequential couplings that would be impossible or inefficient with 3,5- or 2,3-regioisomers [2]. Selecting the incorrect regioisomer for a synthetic sequence can lead to undesired constitutional isomers, lower yields, or complete failure of the intended transformation, directly impacting procurement decisions where a specific substitution pattern is non-negotiable.

Quantitative Differentiation Evidence for Ethyl 2,5-Dibromopyridine-3-Acetate Versus Closest Analogs


Lipophilicity Advantage: Higher LogP of Ethyl Ester Versus Methyl Ester Analog Governs Solubility and Membrane Permeability

The ethyl ester moiety of ethyl 2,5-dibromopyridine-3-acetate confers a measurably higher lipophilicity compared to its direct methyl ester analog, methyl 2,5-dibromopyridine-3-acetate (CAS 1803785-75-2) . This difference is reflected in the computed XLogP3-AA values: 2.7 for the ethyl ester versus an estimated ~2.1 for the methyl ester [1]. The 0.6 log unit increase translates to approximately a 4-fold higher octanol–water partition coefficient, which can be critical when the compound serves as a prodrug precursor or when partitioning into hydrophobic biological compartments is desired.

ADME lipophilicity drug-likeness lead optimization

Regioisomeric Specificity for Sequential Suzuki Couplings: 2-Bromo Substitution is Inherently More Reactive than 5-Bromo

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the reactivity of aryl bromides on the pyridine ring follows a predictable pattern governed by the position relative to the ring nitrogen. For the 2,5-dibromopyridine scaffold, the bromine at the 2-position is consistently more reactive than the bromine at the 5-position, enabling sequential double-coupling with high regiocontrol [1]. In a model study using 2,5-dibromopyridine, the one-pot double-coupling with arylboronic acids afforded the 2,5-diarylated product in 70% yield, compared to only 41% yield when the mono-coupled intermediate was isolated and re-subjected to coupling conditions, demonstrating that the intrinsic reactivity bias of the 2-position over the 5-position can be exploited for synthetic efficiency [1]. The presence of the 3-acetate group in ethyl 2,5-dibromopyridine-3-acetate further modulates this electronic bias by inductively withdrawing electron density, which is expected to enhance the reactivity differential between the two bromine positions [2].

regioselective cross-coupling Suzuki-Miyaura C–C bond formation building block

Hydrolytic Stability Differentiation: The Ethyl Ester as a Controlled Hydrolysis Intermediate Compared to the Free Carboxylic Acid

The ester group at the 3-position provides a masked carboxylic acid functionality that can be revealed under controlled conditions. In the 2,5-dibromopyridine-3-acetate series, the ethyl ester (present compound) hydrolyzes more slowly than the methyl ester under both acidic and basic conditions, due to the greater steric bulk of the ethoxy group relative to methoxy [1]. This kinetic stability differential is well-established: ethyl esters hydrolyze approximately 2- to 3-fold more slowly than methyl esters under standard saponification conditions (NaOH, H2O/EtOH) [1]. The free carboxylic acid analog, 2-(2,5-dibromopyridin-3-yl)acetic acid (CAS 1227607-84-2), while directly available for amide coupling, is more polar and less readily purified by silica gel chromatography, making the ester a preferred protected intermediate for multi-step synthesis .

ester hydrolysis synthetic intermediate protecting group strategy prodrug

Molecular Weight and Heavy Atom Count Differentiation from Non-Brominated Pyridine Acetate Building Blocks

Ethyl 2,5-dibromopyridine-3-acetate possesses a molecular weight of 322.98 g/mol with 14 heavy atoms, including two bromine atoms that contribute significantly to its mass and polarizability [1]. This distinguishes it from non-brominated or mono-brominated pyridine acetate analogs, which have lower molecular weights and different reactivity profiles. The presence of two heavy halogen atoms enables direct application in fragment-based drug discovery (FBDD) libraries where halogen-enriched fragments are used to detect weak binding events via anomalous scattering in X-ray crystallography or via mass spectrometry [2]. In comparison, the non-brominated analog ethyl 2-pyridylacetate (MW 165.19 g/mol) lacks these heavy atoms entirely, precluding its use in anomalous dispersion phasing experiments.

molecular complexity building block validation halogenated intermediate fragment-based drug discovery

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Design-Relevant Physicochemical Differentiation

The computed Topological Polar Surface Area (TPSA) of ethyl 2,5-dibromopyridine-3-acetate is 39.2 Ų, and it possesses 4 rotatable bonds [1]. These values place the compound within favorable ranges for oral bioavailability according to Veber's rules (TPSA < 140 Ų; rotatable bonds ≤ 10) [2]. However, the ethyl ester contributes one additional rotatable bond compared to the methyl ester analog (4 vs. 3), which subtly influences conformational entropy upon target binding. The TPSA of 39.2 Ų is identical to that of the methyl ester (both dominated by the ester and pyridine nitrogen contributions), but the extended ethyl chain provides greater conformational flexibility without increasing polar surface area, a desirable combination for optimizing pharmacokinetic properties while maintaining passive permeability.

drug-likeness oral bioavailability physicochemical profiling lead selection

Procurement-Relevant Application Scenarios for Ethyl 2,5-Dibromopyridine-3-Acetate (CAS 1807183-17-0)


Sequential Cross-Coupling for 2,5-Disubstituted Pyridine Library Synthesis

Ethyl 2,5-dibromopyridine-3-acetate is an optimal building block for constructing libraries of 2,5-disubstituted pyridine derivatives—a privileged scaffold in kinase inhibitor and GPCR modulator programs [1]. The intrinsic reactivity gradient between the 2- and 5-bromo positions (2 > 5) enables chemists to perform a first Suzuki coupling selectively at the 2-position, followed by a second coupling at the 5-position, all while the 3-ethyl acetate remains intact as a latent carboxylic acid handle for late-stage diversification [2]. This sequential strategy is not accessible with 3,5- or 2,3-dibromopyridine regioisomers, where the reactivity pattern is fundamentally different, making this specific regioisomer uniquely suited for synthetic routes targeting the 2,5-disubstituted pharmacophore pattern.

Ester-Protected Intermediate for Fragment Elaboration in FBDD Campaigns

In fragment-based drug discovery, the ethyl ester serves as a masked carboxylic acid protecting group that can be carried through multiple synthetic steps and selectively deprotected at the final stage for amide coupling or bioconjugation [1]. The intermediate hydrolytic stability of the ethyl ester (compared to the more labile methyl ester) provides a practical window for multi-step elaboration without premature deprotection, while the two bromine atoms offer dual sites for fragment growth via cross-coupling [2]. The compound's TPSA of 39.2 Ų and XLogP of 2.7 place it within lead-like chemical space, making it an attractive starting point for fragment-to-lead optimization.

Heavy-Atom Derivative for Macromolecular Crystallography Phasing

The presence of two bromine atoms in ethyl 2,5-dibromopyridine-3-acetate provides a strong anomalous scattering signal at Cu Kα and synchrotron wavelengths, enabling its use as a heavy-atom derivative for experimental phasing in protein–ligand co-crystallography [1]. When soaked into protein crystals, the dibrominated scaffold can facilitate single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing without requiring additional derivatization with traditional heavy-atom salts [2]. This capability is absent in non-brominated or mono-brominated pyridine acetate analogs, which do not provide sufficient phasing power.

Ester Prodrug Precursor for Carboxylic Acid-Containing Drug Candidates

For medicinal chemistry programs targeting a final carboxylic acid pharmacophore, the ethyl ester form provides a balance of lipophilicity (XLogP 2.7) and hydrolytic stability that can be advantageous for oral prodrug strategies [1]. The ethyl ester is hydrolyzed in vivo by plasma esterases at a rate intermediate between the faster methyl ester and the more hindered isopropyl or tert-butyl esters, allowing for tunable pharmacokinetic profiles [2]. This positions ethyl 2,5-dibromopyridine-3-acetate as a versatile late-stage intermediate that can be diversified after ester hydrolysis to the free acid.

Quote Request

Request a Quote for Ethyl 2,5-dibromopyridine-3-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.